1,1-Dipropyl-3-(2,4-xylyl)urea
Description
Contextualizing Substituted Urea (B33335) Derivatives in Chemical Sciences
Substituted ureas are a significant class of organic compounds characterized by the urea functional group with one or more hydrogen atoms on the nitrogen atoms replaced by other substituents, such as alkyl or aryl groups. rsc.org This class of compounds is of great interest in various fields, including medicinal chemistry, agrochemistry, and materials science, due to their diverse biological activities and chemical properties. rsc.orgnih.gov
The synthesis of substituted ureas can be achieved through several methods. A common approach involves the reaction of amines with isocyanates. nih.gov Alternative, more environmentally friendly methods have been developed to avoid the use of hazardous reagents like phosgene (B1210022), which is traditionally used to generate isocyanates. rsc.orgnih.gov These modern synthetic strategies often utilize catalysts and more benign reagents. rsc.orgorganic-chemistry.org The structural diversity of substituted ureas, arising from the variety of possible substituents on the nitrogen atoms, allows for the fine-tuning of their properties for specific applications. researchgate.net
Research Significance of 1,1-Dipropyl-3-(2,4-xylyl)urea and Related Xylyl Urea Analogues
The research significance of this compound and its analogues lies in their potential applications stemming from their specific molecular structure. The xylyl group, a dimethyl-substituted benzene (B151609) ring, is a common moiety in various biologically active compounds and can influence the compound's interaction with biological targets. researchgate.net
Research on related xylyl urea derivatives has shown a range of biological activities. For instance, some urea derivatives containing a xylyl group are explored for their potential as anticancer agents. nih.gov The substitution pattern on the xylyl ring and the nature of the other substituents on the urea nitrogen atoms can significantly impact the compound's biological efficacy. researchgate.net Furthermore, xylyl-containing urea derivatives have been investigated as molecular receptors for anion binding, a principle relevant in sensor technology and catalysis. researchgate.netnih.gov The specific arrangement of the dipropyl and xylyl groups in this compound likely influences its solubility, lipophilicity, and steric profile, which are critical factors for its potential applications.
Structure
3D Structure
Properties
CAS No. |
122020-26-2 |
|---|---|
Molecular Formula |
C15H24N2O |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)-1,1-dipropylurea |
InChI |
InChI=1S/C15H24N2O/c1-5-9-17(10-6-2)15(18)16-14-8-7-12(3)11-13(14)4/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18) |
InChI Key |
MRQMPEAFTOYAQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)NC1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,1 Dipropyl 3 2,4 Xylyl Urea and Analogues
Strategic Approaches to Urea (B33335) Bond Formation: Beyond Traditional Methods
The formation of the urea linkage is the cornerstone of synthesizing compounds like 1,1-dipropyl-3-(2,4-xylyl)urea. While traditional methods have been effective, contemporary research focuses on overcoming their limitations, such as the use of hazardous reagents and the generation of substantial waste.
Historically, the synthesis of ureas often relied on highly toxic and corrosive reagents like phosgene (B1210022) and its derivatives. rsc.orgarkat-usa.org The drive towards green chemistry has spurred the development of safer and more sustainable alternatives that avoid these hazardous materials. rsc.org A primary focus has been the utilization of carbon dioxide (CO₂) as an abundant, non-toxic, and economical C1 building block. rsc.org
One prominent approach involves the catalytic amination of carbon dioxide. For instance, commercially available oxovanadium(V) compounds have been shown to efficiently catalyze the synthesis of both symmetrical and unsymmetrical ureas from amines and CO₂ under atmospheric or ambient pressure. rsc.orgoup.comnih.gov These reactions can often be performed under solvent-free conditions, further enhancing their green credentials. oup.com Another innovative method uses alkyl ammonium (B1175870) carbamates, which can be readily formed from amines and low concentrations of CO₂, as precursors for urea synthesis in the presence of a titanium complex catalyst. nih.gov
Beyond direct CO₂ utilization, various phosgene substitutes have been employed. These include reagents like N,N'-carbonyldiimidazole (CDI), which offer a safer alternative for activating amines to form the urea bond. arkat-usa.orgresearchgate.net Selenium-catalyzed oxidative carbonylation of amines using carbon monoxide (CO) also represents a viable phosgene-free, one-pot synthesis method. arkat-usa.org
Table 1: Comparison of Selected Phosgene-Free Urea Synthesis Methods
| Carbonyl Source | Catalyst/Reagent | Key Advantages | Reference(s) |
|---|---|---|---|
| Carbon Dioxide (CO₂) | Oxovanadium(V) compounds (e.g., NH₄VO₃) | Uses abundant C1 source, ambient pressure, solvent-free options | rsc.orgoup.com |
| Carbon Dioxide (CO₂) | Titanium complex | Utilizes low CO₂ concentrations, one-pot synthesis | nih.gov |
| Carbon Monoxide (CO) | Selenium | High atom economy, one-pot synthesis | arkat-usa.org |
The reaction between an isocyanate and an amine is one of the most common and efficient methods for constructing unsymmetrical ureas like this compound. researchgate.netrsc.org This pathway involves the nucleophilic addition of an amine to the highly electrophilic carbon of the isocyanate group. For the target compound, this would involve the reaction of 2,4-dimethylphenyl isocyanate with dipropylamine (B117675).
This method offers high yields and predictability, making it a cornerstone of urea synthesis. asianpubs.org Modern advancements have focused on improving the sustainability of this reaction. For example, performing the coupling "on-water" has been shown to be a facile and sustainable process, often leading to product precipitation that simplifies purification and avoids the use of volatile organic compounds (VOCs). organic-chemistry.org
Furthermore, methods have been developed to generate the requisite isocyanate intermediate in situ, thereby avoiding the handling and storage of these reactive species. The Hofmann rearrangement of carboxamides, facilitated by reagents like iodobenzene (B50100) diacetate (PhI(OAc)₂), can produce aryl isocyanates that are immediately trapped by an amine to form the desired unsymmetrical urea. rsc.org Another approach involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674), which generates an aryl isocyanate intermediate that can be used in one-pot procedures to synthesize complex ureas. organic-chemistry.orgmit.edu
The use of catalysts can significantly enhance the efficiency and scope of urea synthesis. Both metal-based and metal-free (organocatalytic) systems have been developed to facilitate urea bond formation under mild conditions.
Palladium-catalyzed cross-coupling reactions are particularly versatile. As mentioned, they can be used to form aryl isocyanates from aryl halides and a cyanate source, which then react with amines to yield unsymmetrical ureas. organic-chemistry.orgmit.edu In other systems, oxovanadium(V) catalysts have proven effective for the synthesis of ureas directly from amines and carbon dioxide, showcasing a broad substrate scope and scalability. nih.gov
Organocatalysis represents a distinct and powerful approach that avoids the use of metals. (Thio)urea derivatives themselves can act as organocatalysts, activating substrates through non-covalent hydrogen-bonding interactions. wikipedia.orgwikipedia.org By acting as hydrogen-bond donors, these catalysts can enhance the electrophilicity of one reactant, facilitating its reaction with a nucleophile. csic.es While often used to catalyze other types of reactions, the principles of hydrogen-bond activation are central to understanding the interactions that govern urea formation itself. Bifunctional organocatalysts, which contain both a hydrogen-bond donor (like a urea group) and a base, have been designed to achieve high levels of stereoselectivity in various transformations. acs.org
Isocyanate-Based Coupling Reactions for Unsymmetrical Urea Construction
Regioselective Functionalization of the Aromatic (2,4-Xylyl) Moiety in Urea Derivatives
Once the urea scaffold is assembled, further molecular complexity can be introduced by modifying the aromatic (2,4-xylyl) ring. Achieving regioselectivity—the ability to control the exact position of functionalization—is critical.
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization at the position ortho (adjacent) to a directing metalation group (DMG). organic-chemistry.orgwikipedia.org The urea functional group, particularly when N-alkylated, can serve as an effective DMG. The process involves treating the aryl urea with a strong base, typically an organolithium reagent like n-butyllithium. The heteroatoms of the urea group coordinate to the lithium, directing the deprotonation to the nearest ortho position on the aromatic ring (C3 or C5 on the xylyl moiety). This generates a stabilized aryllithium intermediate that can then react with a wide range of electrophiles to introduce new substituents with high precision. wikipedia.orgharvard.edu Labile or transient ureas have been developed to act as synthetic equivalents of highly reactive intermediates like 2-lithio-phenylisocyanate, enabling a one-pot conversion of an isocyanate to diverse ortho-functionalized aniline (B41778) derivatives. organic-chemistry.org
In contrast, electrophilic aromatic substitution (EAS) relies on the inherent electronic properties of the substituents already on the ring to direct incoming electrophiles. uomustansiriyah.edu.iqlkouniv.ac.in In this compound, the xylyl ring contains three activating, ortho-, para-directing groups: the two methyl groups and the urea moiety. The directing effects of these groups are additive. The most probable positions for electrophilic attack would be C3 and C5, which are ortho to the urea and ortho or para to the methyl groups, and C6, which is ortho to one methyl group and para to the other. The specific outcome would depend on the reaction conditions and the steric bulk of the electrophile. uci.edu
Transition metal-catalyzed cross-coupling reactions provide a robust toolkit for modifying the aryl ring of urea derivatives. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Palladium-catalyzed C-H activation/cross-coupling has emerged as a particularly advanced strategy. nih.gov This approach allows for the direct functionalization of a C-H bond on the aryl urea ring, coupling it with partners like aryl iodides or acrylates. nih.govbeilstein-journals.org The urea group can act as an effective directing group in these transformations, often favoring functionalization at the ortho C-H position. beilstein-journals.org Remarkably, these reactions can sometimes be conducted at room temperature, representing a significant advantage over traditional methods that require high temperatures. nih.gov This methodology provides a convenient route to various functionalized aniline derivatives under mild conditions. nih.gov
Table 2: Selected Palladium-Catalyzed C-H Arylation Reactions of Aryl Ureas
| Aryl Urea Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Reference(s) |
|---|---|---|---|---|---|
| Aryl Urea | Aryl Iodide | Pd(OAc)₂, AgOAc, HBF₄ | Room Temp, in water | Ortho-arylated Urea | nih.gov |
| Aryl Urea | Arylboronic Acid | Pd(MeCN)₄₂ | Room Temp | Ortho-arylated Urea | beilstein-journals.org |
These cross-coupling reactions are highly valuable for synthesizing complex analogues of this compound, where precise modification of the aromatic ring is required to tune the molecule's properties.
Directed Ortho-Metalation and Electrophilic Aromatic Substitution Strategies
Diversification Strategies for the N,N-Dipropyl Moiety and Urea Nitrogens
The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues. Strategies for diversification primarily target the N,N-dipropyl group and the two nitrogen atoms of the urea core. These modifications are crucial for structure-activity relationship (SAR) studies and for fine-tuning the physicochemical properties of the molecule.
Direct N-alkylation of a pre-formed urea scaffold represents a primary method for introducing or modifying alkyl substituents. While the direct alkylation of ureas with agents like alkyl halides has historically been considered challenging due to the potential for O-alkylation, modern methods have improved selectivity. Phase transfer catalysis, for instance, can facilitate the N-alkylation of N-alkylureas with high yields using various alkylating agents such as halides, tosylates, and sulfates in the presence of a base.
Reductive amination is a powerful and versatile alternative for constructing the N,N-dipropyl moiety or introducing other alkyl groups. This two-step, one-pot process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced to the corresponding amine. To create analogues of this compound, one could start with 1-(2,4-xylyl)urea and react it with propanal under reductive conditions. A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity. Recent advancements have explored greener approaches, such as using a deep eutectic solvent like choline (B1196258) chloride/urea as both the reaction medium and catalyst, which can significantly reduce reaction times. google.com This methodology is broadly applicable for the synthesis of primary, secondary, and tertiary amines. google.comgoogle.com
A comparative overview of these methods is presented below.
| Method | Reactants | Key Features | Potential Application for Analogues |
| Direct N-Alkylation | N-monosubstituted urea, Alkyl halide/tosylate | Requires a base and often a phase transfer catalyst. Can be regioselective under controlled conditions. | Introduction of varied alkyl chains to the urea nitrogen by reacting 1-(2,4-xylyl)urea with different alkylating agents. |
| Reductive Amination | Amine/Urea, Aldehyde/Ketone, Reducing Agent | One-pot procedure, wide substrate scope, applicable to complex molecules. | Reaction of 1-(2,4-xylyl)urea with various aldehydes or ketones to generate a library of N-substituted analogues. |
Introducing chirality into analogues of this compound can be achieved through several stereoselective strategies, often involving the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction, after which it is removed.
One approach is to use a chiral amine or isocyanate as a starting material. For example, a chiral analogue of dipropylamine could be synthesized and then reacted with 2,4-xylyl isocyanate. Alternatively, a chiral version of the xylyl amine could be employed.
More sophisticated methods involve the use of chiral auxiliaries to control the formation of stereocenters during the synthesis. Although the parent compound this compound is achiral, analogues can be designed to contain stereogenic centers. Chiral auxiliaries, such as those derived from amino acids, camphor, or oxazolidinones, can be attached to one of the precursor molecules. nih.gov These auxiliaries create a chiral environment that biases the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. After the key bond formation, the auxiliary can be cleaved to yield the enantioenriched product. The reliability and predictability of many chiral auxiliaries make them valuable tools in asymmetric synthesis. rsc.org
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral ureas. nih.gov Chiral thiourea (B124793) and urea derivatives themselves can act as organocatalysts, activating substrates through hydrogen bonding. Furthermore, chiral catalysts, such as phosphoric acids, can be used to control the stereoselective addition of nucleophiles in reactions that form chiral urea derivatives. rsc.org
Alkylation and Reductive Amination Approaches
Combinatorial Chemistry and High-Throughput Synthesis of Urea Analogues
Combinatorial chemistry and high-throughput synthesis are essential strategies for rapidly generating large libraries of related compounds for screening purposes. nih.gov The synthesis of urea analogues is particularly amenable to these approaches due to the robust and versatile nature of urea-forming reactions, typically the reaction between an amine and an isocyanate.
To create a library of analogues based on this compound, one could vary the two key building blocks: the amine and the isocyanate. For example, 2,4-xylyl isocyanate could be reacted with a diverse array of secondary amines in a parallel fashion. Conversely, dipropylamine could be reacted with a library of different aryl or alkyl isocyanates. These reactions are often conducted in microtiter plates (e.g., 96-well plates), allowing for the simultaneous synthesis of dozens or hundreds of unique compounds. nih.govresearchgate.net
Both solid-phase and solution-phase synthesis methodologies have been developed for urea libraries.
Solid-Phase Synthesis: In this technique, one of the starting materials (e.g., an amine) is attached to a solid support, such as a resin bead. acs.orgacs.org The reaction with the isocyanate is carried out, and any excess reagents or by-products can be easily washed away. The final urea product is then cleaved from the resin in a purified form. This method is highly effective for automation and purification. acs.org
Solution-Phase Synthesis: High-throughput synthesis in solution often employs scavenger resins. These are functionalized polymers that are added to the reaction mixture upon completion to bind and remove excess reagents or by-products, simplifying purification. This avoids the need to attach and cleave the substrate from a support.
A recent development enabling the high-throughput synthesis of benzylic ureas involves a copper-catalyzed C–H isocyanation followed by coupling with amines. rsc.orgnih.govresearchgate.net This allows for the direct conversion of abundant C-H bonds into the isocyanate precursor, which can then be reacted in a high-throughput format without isolation. rsc.orgnih.gov Such innovative methods accelerate the discovery process by providing rapid access to a wide diversity of urea-based compounds. nih.govmdpi.com
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis (with Scavengers) |
| Principle | One reactant is immobilized on a solid support (resin). | All reactants are in solution; scavenger resins are used for purification. |
| Advantages | Simplified purification (filtration and washing), amenable to automation. acs.org | No need for linker chemistry or cleavage step, broader range of compatible chemistries. google.com |
| Disadvantages | Reaction kinetics can be slower, requires attachment/cleavage steps. | Purification may be less complete than solid-phase washing. |
| Example Workflow | Resin-bound amine + Isocyanate -> Washing -> Cleavage -> Final Urea | Amine + Isocyanate -> Reaction -> Addition of Scavenger Resin -> Filtration -> Final Urea |
Purification and Isolation Techniques for Urea Compounds in Academic Synthesis
The purification and isolation of the final product are critical steps in chemical synthesis to ensure its identity and purity. For substituted ureas like this compound, several standard laboratory techniques are employed, chosen based on the compound's physical properties such as polarity, solubility, and crystallinity.
Crystallization: This is one of the most common and effective methods for purifying solid compounds. If the synthesized urea is a crystalline solid, it can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the urea decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor). The choice of solvent is crucial; the ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. The initiation of crystal growth often begins when the solution reaches supersaturation. researchgate.net For many substituted ureas, which have reduced planarity and hydrogen-bonding capability compared to urea itself, solvents like ethanol, acetone, or mixtures containing hexanes are often effective. nih.govmdpi.com
Column Chromatography: For ureas that are oils, amorphous solids, or difficult to crystallize, silica (B1680970) gel column chromatography is the preferred purification method. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being carried through by a mobile phase (a solvent or solvent mixture). Since ureas contain a polar urea moiety but can also have nonpolar substituents (like the dipropyl and xylyl groups), their polarity can be tuned. A solvent system of appropriate polarity (e.g., a mixture of ethyl acetate (B1210297) and hexanes) is chosen to allow the desired compound to move down the column at a moderate rate, separating it from faster-moving (less polar) and slower-moving (more polar) impurities.
Urea Adduction: This is a specialized purification technique that exploits the ability of urea to form crystalline inclusion complexes with long, straight-chain organic molecules (like n-alkanes), while excluding branched or cyclic compounds. jove.com While not directly applicable to purifying this compound itself (which is branched), it is a powerful method for removing certain types of impurities, such as linear alkanes, from a reaction mixture containing a more branched or bulky target compound. jove.com
High-Performance Liquid Chromatography (HPLC): For analytical purposes or for purifying small quantities of a compound to very high purity, reversed-phase HPLC (RP-HPLC) is often used. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often mixtures of water with acetonitrile (B52724) or methanol). mtc-usa.com Nonpolar compounds are retained more strongly on the column. The use of urea in the mobile phase itself can be a factor in some chromatographic separations, as it can act as a denaturant and affect hydrophobic interactions, though this is more common in the purification of biomolecules. researchgate.net
Structure Activity Relationship Sar and Mechanistic Studies of 1,1 Dipropyl 3 2,4 Xylyl Urea Analogues
Fundamental Principles Governing Structure-Activity Relationships in Substituted Ureas
The urea (B33335) functional group is a cornerstone in medicinal chemistry, largely due to its capacity to form stable, directional hydrogen bonds with biological targets like proteins and enzymes. nih.gov The core urea moiety, -NH-CO-NH-, possesses both hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen) sites, enabling it to establish a robust network of interactions within a receptor's binding pocket. nih.govnih.gov The bioactivity of urea-containing compounds is profoundly governed by molecular recognition, where hydrogen bonds play a pivotal role in stabilizing the drug-receptor complex. nih.gov
Hydrogen Bonding Capability : The electronic properties of the substituents influence the hydrogen-bonding potential of the urea core. nih.gov Electron-withdrawing groups can increase the acidity of the N-H protons, making them stronger hydrogen bond donors, while electron-donating groups can have the opposite effect. nih.govuts.edu.au
Lipophilicity and Solubility : The hydrophobicity of the substituents is critical for pharmacokinetic properties, such as membrane permeability and solubility. Bulky, hydrophobic groups, such as adamantyl or long alkyl chains, are often favored for binding in lipophilic pockets of enzymes. nih.govresearchgate.net However, excessive lipophilicity can lead to poor solubility. metabolomics.se
Molecular Conformation : Substitution on the nitrogen atoms dictates the molecule's three-dimensional shape and conformational preferences. nih.gov Due to resonance delocalization, the urea functionality has a degree of conformational restriction. nih.gov N,N'-disubstituted ureas typically prefer a trans-trans conformation, which minimizes steric repulsion. nih.gov However, introducing further substituents, such as alkyl groups on the nitrogen atoms, can induce a shift to a cis-trans or even cis-cis conformation, significantly altering the spatial arrangement of the pharmacophoric groups. nih.govnih.gov This conformational control is a critical tool in rational drug design. nih.govnih.gov
Influence of the Dipropyl Substituents on Molecular Interactions
The 1,1-dipropyl substitution pattern on the urea nitrogen significantly impacts the molecule's physical properties and its mode of interaction with biological targets. The two propyl groups are not merely passive space-fillers but actively contribute to the molecule's conformational dynamics and binding affinity.
The presence of two propyl groups on a single nitrogen atom introduces considerable steric bulk. To minimize steric hindrance, the alkyl chains are expected to adopt a staggered arrangement around the planar urea core. vulcanchem.com This N,N-dialkylation disrupts the planarity often seen in simpler ureas and can influence the rotational barrier around the C-N bonds. nih.govresearchgate.net
The inherent flexibility of the propyl chains is a key feature. Each chain possesses rotational freedom around its C-C and C-N single bonds, allowing the molecule to adopt various conformations. This conformational flexibility can be advantageous, enabling the molecule to adapt its shape to the specific topology of a receptor binding site, a concept known as "induced fit." However, this flexibility comes at an entropic cost upon binding, as the molecule becomes locked into a single, bioactive conformation.
Studies on analogous N-alkyl-N'-aryl ureas have shown that the length of the alkyl chain plays a subtle but important role in biological activity. scispace.com For instance, in one series of inhibitors, a butyl linker was found to be optimal for certain substitution patterns, while a propyl linker was superior for others, highlighting the precise spatial requirements for effective binding. scispace.com In other cases, increasing alkyl chain length beyond a certain point may offer little improvement or even be detrimental to activity, possibly due to steric clashes or reduced water solubility. metabolomics.se The gelation properties of some ureas are also highly dependent on alkyl chain length, with longer chains favoring gelation in polar solvents and shorter chains being more effective in non-polar solvents. nih.gov
Table 1: Conceptual Influence of N,N-Dialkyl Chain Length on Urea Derivative Properties This table illustrates general trends observed across various series of urea derivatives as described in the literature. metabolomics.senih.gov
| N,N-Dialkyl Group | Relative Chain Length | Expected Lipophilicity (Hydrophobicity) | Potential for Steric Hindrance | Conformational Flexibility | Observed Effect on Activity (Example*) |
|---|---|---|---|---|---|
| Dimethyl | Short | Low | Low | Low | Baseline activity |
| Diethyl | Medium | Moderate | Moderate | Moderate | Increased activity due to better hydrophobic fit |
| Dipropyl | Medium-Long | High | Moderate-High | High | Optimal activity in some systems scispace.com |
| Dibutyl | Long | Very High | High | Very High | Decreased activity due to steric clash or poor solubility metabolomics.se |
Steric Hindrance and Conformational Flexibility of Alkyl Chains
Role of the 2,4-Xylyl Aromatic System in Molecular Recognition
The 2,4-xylyl group is a critical component for molecular recognition, providing a large aromatic surface for potential π-stacking or hydrophobic interactions and precisely positioning the key N-H hydrogen bond donor. nih.gov The substitution pattern on this aromatic ring is crucial for defining the molecule's conformation and electronic properties.
The positions of the methyl groups on the phenyl ring significantly influence the molecule's preferred three-dimensional structure. A key parameter is the dihedral angle (torsion angle) between the plane of the aromatic ring and the plane of the urea functionality. nih.gov
In an unsubstituted N-phenylurea, this angle is often close to 0°, resulting in a coplanar arrangement. nih.gov However, the presence of a substituent at the ortho position (C2 or C6), as in the 2,4-xylyl and 2,3-xylyl analogues, creates steric repulsion with the urea's N-H or carbonyl group. This steric clash forces the aromatic ring to rotate out of the urea plane, resulting in a larger dihedral angle. nih.govresearchgate.net This twist can be beneficial, pre-organizing the molecule into a bioactive conformation required for receptor binding.
In contrast, a 3,4-xylyl analogue lacks this direct ortho steric hindrance. While some twisting may still occur, it would be expected to have a smaller dihedral angle and a greater tendency towards planarity compared to its 2,4- and 2,3-substituted counterparts. The specific activity of these isomers often correlates directly with these conformational preferences, as seen in studies where meta-substituted ureas showed better activity than para-substituted ones. nih.gov
Table 2: Predicted Conformational Effects of Xylyl Positional Isomers This table is based on general principles of steric hindrance in N-aryl ureas. nih.govresearchgate.netnih.gov
| Analogue | Position of Methyl Groups | Presence of Ortho-Substituent | Expected Steric Hindrance with Urea Core | Predicted Dihedral Angle (Aryl-Urea) | Potential Conformational Impact |
|---|---|---|---|---|---|
| 3-(2,3-Xylyl)urea | 2 and 3 | Yes (at C2) | High | Large (Twisted) | Forces a non-planar conformation. |
| 3-(2,4-Xylyl)urea | 2 and 4 | Yes (at C2) | High | Large (Twisted) | Forces a non-planar conformation. |
| 3-(3,4-Xylyl)urea | 3 and 4 | No | Low | Small (More Planar) | Allows for a conformation closer to planar. |
Electronic Effects : Methyl groups are weakly electron-donating through an inductive effect. This increases the electron density on the aromatic ring and can subtly influence the acidity of the adjacent urea N-H proton, potentially affecting the strength of a key hydrogen bond with the receptor.
Lipophilic Effects : The addition of methyl groups significantly increases the lipophilicity (hydrophobicity) of the aromatic ring. nih.gov This enhanced lipophilicity can promote stronger binding within a hydrophobic pocket of a target enzyme or improve the molecule's ability to cross lipid cell membranes. mdpi.com Structure-activity relationship studies on various urea series have consistently shown that increasing the lipophilicity of the aryl substituent, often in combination with electron-withdrawing properties, leads to enhanced biological activity. uts.edu.aunih.gov
Table 3: Physicochemical Contributions of Methyl Substituents Values are representative and sourced from literature for demonstrating principles. uts.edu.aunih.govacs.org
| Substituent | Position on Phenyl Ring | Electronic Effect (Hammett Constant, σ) | Lipophilic Contribution (Hydrophobicity Constant, π) | Combined Effect in 2,4-Xylyl Group |
|---|---|---|---|---|
| -H (Reference) | - | 0.00 | 0.00 | Baseline |
| -CH₃ | ortho (C2) | -0.17 | +0.56 | Increases electron density on the ring and significantly enhances local lipophilicity, favoring hydrophobic interactions. |
| -CH₃ | para (C4) | -0.17 | +0.56 |
Positional Isomerism Effects of Xylyl Substitution on Molecular Conformation (e.g., comparison with 2,3-xylyl and 3,4-xylyl analogues)
Conformational Analysis of the Urea Linkage and Its Implications in Ligand-Target Association
The three-dimensional shape, or conformation, of the urea linkage in N-aryl-N',N'-dialkyl ureas, such as 1,1-Dipropyl-3-(2,4-xylyl)urea, is a critical determinant of its interaction with its biological target. The planarity and rotational flexibility around the C-N bonds of the urea moiety dictate the spatial orientation of the aryl and alkyl substituents, which in turn influences how the ligand fits into the binding site of a target protein.
Due to the delocalization of non-bonded electrons from the nitrogen atoms into the adjacent carbonyl group, the urea functionality possesses a degree of conformational restriction. nih.gov For N,N'-disubstituted ureas, three primary conformations are possible: trans,trans, trans,cis, and cis,cis. nih.gov In the solid state and in solution, N,N'-diphenylureas predominantly adopt a trans,trans conformation. nih.gov However, the substitution pattern on the nitrogen atoms significantly influences this preference. For instance, the introduction of methyl groups on the nitrogens in N,N'-diaryl-N,N'-dimethylurea leads to a preference for the cis,cis conformation, where the aromatic rings are positioned in a face-to-face arrangement, potentially allowing for π-π stacking interactions. nih.gov
In the case of N-aryl-N',N'-dialkylureas like this compound, the key conformational parameters include the torsion angles around the N-aryl bond and the N-C(O) bonds. For the analogous herbicide diuron (B1670789), quantum chemistry calculations have shown that the molecule is not perfectly planar. ifremer.fr The structure features two main planes: one containing the aromatic ring and another containing the urea group, with a significant angle between them (approximately 30° for diuron). ifremer.fr This dihedral angle is crucial for positioning the molecule correctly within the binding pocket of its target, photosystem II (PSII).
Computational studies on various N-alkyl-N'-aryl ureas have further elucidated these conformational preferences. nih.gov A systematic study on N-aryl-N'-cyclopentyl ureas revealed that the methylation pattern dramatically affects the conformational landscape. nih.govacs.org Notably, for N-phenyl-N'-cyclopentyl urea, both trans-trans and cis-trans conformations were found to be of similar energy. The cis-trans conformation can be further stabilized by an intramolecular hydrogen bond involving the N'-hydrogen. nih.govacs.org This highlights the dynamic nature of the urea linkage and how subtle structural changes can alter the preferred conformation, thereby impacting ligand-target association.
The table below summarizes key conformational features for representative phenylurea analogues, providing insight into the likely conformational behavior of this compound.
| Compound | Key Substituents | Predominant Conformation | Aryl-Urea Dihedral Angle | Reference |
|---|---|---|---|---|
| N,N'-Diphenylurea | Two Phenyl groups | trans,trans | - | nih.gov |
| Diuron | 3,4-dichlorophenyl, two methyls | transoid (C=O vs NH) | ~30° | ifremer.fr |
| N-phenyl-N'-cyclopentyl urea | Phenyl, Cyclopentyl | trans-trans and cis-trans (equal energy) | - | nih.govacs.org |
| N,N'-diaryl-N,N'-dimethylurea | Two Aryl, two methyls | cis,cis | - | nih.gov |
Hydrogen Bonding Networks and Their Contribution to Molecular Binding Affinity
Hydrogen bonds are pivotal non-covalent interactions that anchor phenylurea herbicides within their binding site on the D1 protein of photosystem II (PSII), the primary target for this class of compounds. mdpi.comunipd.itresearchgate.net The urea moiety itself is an excellent hydrogen bond donor (the N-H group) and acceptor (the carbonyl C=O group), enabling the formation of a robust hydrogen-bonding network that is essential for high-affinity binding and inhibitory activity.
Molecular docking studies and structural analysis of PSII have provided detailed insights into these interactions. For the herbicide diuron, a close analogue of this compound, a key hydrogen bond is formed between the carbonyl oxygen of the urea and the backbone amide nitrogen of a specific amino acid residue within the QB binding pocket of the D1 protein. mdpi.com Further studies combining functional assays with molecular docking on the pea (Pisum sativum) PSII structure have precisely identified these interactions. mdpi.comunipd.itresearchgate.net Diuron was found to form a hydrogen bond between its carbonyl group and the ND1 atom of Histidine 215 (His215). mdpi.com
Other residues in the binding site also participate in stabilizing the inhibitor. The N-H group of the urea can act as a hydrogen bond donor to the side chain of residues like Serine 264 (Ser264). This network of hydrogen bonds, complemented by hydrophobic interactions between the aryl ring of the herbicide and non-polar residues in the binding pocket (such as Phe255, Leu218, and Leu271), creates a high-affinity binding state. mdpi.com
The table below details the crucial hydrogen bonding interactions observed for several PSII-inhibiting herbicides, illustrating the common binding motif.
| Herbicide | Herbicide Group (H-bond) | D1 Protein Residue (H-bond) | Binding Affinity (I₅₀) | Reference |
|---|---|---|---|---|
| Diuron | Carbonyl oxygen | His215 (ND1) | ~7-8 x 10⁻⁸ M | mdpi.com |
| Metribuzin | Amino group / Carbonyl group | His215 (ND1) | ~1-2 x 10⁻⁷ M | mdpi.com |
| Metobromuron | (Lower affinity, varied orientation) | (No specific H-bond identified) | >1 x 10⁻⁶ M | mdpi.com |
| Terbuthylazine | (High affinity) | (Oriented towards His215) | ~1-2 x 10⁻⁷ M | mdpi.com |
Enantioselective and Diastereoselective Effects in Chiral Analogues
Many pesticides, including a significant portion of herbicides, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. juniperpublishers.comresearchgate.net Although enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit profound differences in biological activity. juniperpublishers.comresearchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral, leading to stereoselective interactions. One enantiomer often fits the binding site much more effectively than the other, resulting in it being responsible for the majority of the desired biological activity. nyxxb.cn
While this compound itself is not chiral, the introduction of a stereocenter into its structure would create chiral analogues. For instance, modifying one of the propyl groups or introducing a chiral substituent on the xylyl ring would result in enantiomers. Based on established principles for chiral herbicides, it is highly probable that these enantiomers would display different binding affinities for the D1 protein. The "active" enantiomer (eutomer) would adopt a conformation that maximizes favorable interactions (like hydrogen bonding and hydrophobic contacts) within the chiral binding pocket, while the "inactive" enantiomer (distomer) would fit poorly, leading to weaker binding and lower inhibitory activity.
This principle is well-documented for other classes of chiral herbicides. For example, in the case of phenoxypropanoic acid herbicides like dichlorprop (B359615) and mecoprop, only the (R)-enantiomers possess significant herbicidal activity. juniperpublishers.com Similarly, for the aryloxyphenoxypropanoate herbicide diclofop, the R(+) form is the active herbicide, but studies have shown that the S(-) enantiomer can sometimes exhibit higher toxicity to non-target aquatic organisms like algae. acs.org This highlights the importance of evaluating stereoisomers individually.
The following table presents examples of chiral herbicides and the observed enantioselectivity in their biological activity.
| Chiral Herbicide | Active Enantiomer | Primary Target | Observed Effect | Reference |
|---|---|---|---|---|
| Dichlorprop | (R)-enantiomer | Auxin signaling | (R)-enantiomer has greater herbicidal activity. | juniperpublishers.com |
| Mecoprop | (R)-enantiomer | Auxin signaling | (R)-enantiomer has greater herbicidal activity. | juniperpublishers.com |
| Diclofop | R(+)-enantiomer | ACCase | R(+) form is herbicidally active; S(-) form can be more toxic to some algae. | acs.org |
| Metalaxyl (Fungicide) | (R)-enantiomer | RNA polymerase I | (R)-enantiomer is preferentially degraded during wine processing. | researchgate.net |
Computational Chemistry and Molecular Modeling of 1,1 Dipropyl 3 2,4 Xylyl Urea Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to elucidate the electronic properties of a molecule, which govern its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For 1,1-Dipropyl-3-(2,4-xylyl)urea, DFT calculations are instrumental in determining its most stable three-dimensional conformation (molecular geometry) and associated energetic properties. By solving approximations of the Schrödinger equation, DFT can accurately predict bond lengths, bond angles, and dihedral angles.
The process begins with the compound's basic structural information, such as its SMILES notation: CCCN(CCC)C(=O)NC1=C(C=C(C=C1)C)C. uni.lu A DFT calculation, often using a basis set like 6-311++G(d,p), would then optimize this structure to find its lowest energy state. researchgate.net These calculations reveal the spatial arrangement of the dipropyl groups relative to the urea (B33335) bridge and the xylyl ring. The energetics provide data on the molecule's stability, heat of formation, and the energy of its frontier molecular orbitals (HOMO and LUMO), which are crucial for assessing its chemical reactivity. While specific DFT studies on this exact molecule are not prevalent in public literature, the methodology is standard for substituted ureas. syxbsyjg.comresearchgate.net
Table 1: Predicted Molecular Properties and Descriptors for this compound Data derived from computational predictions and database entries.
| Property | Predicted Value / Type | Significance |
| Molecular Formula | C15H24N2O | Defines the elemental composition. uni.lu |
| Exact Mass | 248.188863 g/mol | Crucial for mass spectrometry analysis. spectrabase.com |
| Monoisotopic Mass | 248.18886 Da | The mass of the molecule with the most abundant isotopes. uni.lu |
| XlogP3 (Predicted) | 3.3 | Indicates the molecule's lipophilicity and potential for bioaccumulation. uni.lu |
| Hydrogen Bond Donors | 1 | The N-H group of the urea moiety can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the tertiary nitrogen can accept hydrogen bonds. |
| Rotatable Bonds | 6 | Indicates the conformational flexibility of the molecule. |
Quantum chemical calculations are highly effective in predicting spectroscopic data, which aids in the interpretation of experimental results.
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. researchgate.net For this compound, this would predict characteristic peaks for the C=O stretch of the urea group (typically around 1640-1680 cm⁻¹), N-H bending, C-N stretching, and C-H stretching from the propyl and xylyl groups. These theoretical spectra can be compared with experimental Fourier-transform infrared (FTIR) spectra to confirm the compound's identity and structural features. spectrabase.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The predicted spectrum would show distinct signals for the protons and carbons of the propyl chains, the xylyl ring methyl groups, the aromatic ring, and the N-H proton. Comparing these predicted shifts with experimental NMR data helps in the complete assignment of all signals, confirming the connectivity and chemical environment of each atom in the molecule. spectrabase.com
Table 2: Predicted Key Spectroscopic Features for this compound
| Spectroscopy | Functional Group / Atom | Predicted Signature Range |
| IR | C=O (Urea stretch) | ~1640 - 1680 cm⁻¹ |
| IR | N-H (Urea bend) | ~1550 - 1640 cm⁻¹ |
| IR | C-H (Alkyl/Aromatic stretch) | ~2850 - 3100 cm⁻¹ |
| ¹H NMR | N-H (Urea) | ~5.0 - 8.0 ppm |
| ¹H NMR | C-H (Aromatic) | ~6.8 - 7.5 ppm |
| ¹H NMR | C-H (Propyl) | ~0.8 - 3.5 ppm |
| ¹³C NMR | C=O (Urea) | ~155 - 165 ppm |
| ¹³C NMR | C (Aromatic) | ~120 - 140 ppm |
Density Functional Theory (DFT) Studies of Molecular Geometry and Energetics
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a "movie" of molecular behavior, offering insights into conformational changes and interactions with the environment. nih.gov
For this compound, MD simulations can:
Explore Conformational Space: The molecule has several rotatable bonds, allowing the propyl and xylyl groups to adopt numerous conformations. MD simulations can sample these different conformations and determine their relative stabilities and the energy barriers between them.
Analyze Solvent Effects: By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent like decane), MD can model how the solvent molecules arrange around it. researchgate.net This is crucial for understanding its solubility, as well as how the solvent influences its preferred conformation and interactions. For instance, in water, the hydrophobic propyl and xylyl groups would likely be shielded from the solvent, while the polar urea group would interact via hydrogen bonds.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates.
Although no specific biological target for this compound is widely reported, docking could be used to screen it against various enzymes or receptors. The process involves:
Obtaining the 3D structure of a target protein.
Placing the 3D structure of this compound into the protein's active site.
Using a scoring function to evaluate and rank different binding poses.
Studies on similar urea-containing compounds have shown their potential as enzyme inhibitors, where the urea moiety often plays a key role in binding by forming hydrogen bonds with amino acid residues in the active site. nih.gov For this compound, the urea N-H group could act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor, anchoring it to a target. researchgate.net The dipropyl and xylyl groups would engage in hydrophobic or van der Waals interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific property. umweltbundesamt.de
A QSAR study for this compound would typically involve:
Compiling a dataset of structurally similar urea derivatives with known experimental data (e.g., herbicidal activity, toxicity, or enzyme inhibition).
Calculating a set of molecular descriptors for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological indices.
Developing a mathematical model that correlates these descriptors with the observed activity.
Once a reliable QSAR model is built, it can be used to predict the activity of new or untested compounds like this compound based solely on its calculated descriptors. nih.gov This approach is valuable for prioritizing compounds for synthesis and testing, and for predictive toxicology assessments under regulations like REACH. umweltbundesamt.de
Table 3: Example Descriptors for a QSAR Analysis of this compound
| Descriptor Class | Example Descriptor | Information Provided |
| Physicochemical | XlogP3 | Lipophilicity, membrane permeability |
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Wiener Index | Molecular branching |
| Geometrical | Molecular Surface Area | Shape and size, accessibility for interaction |
| Electronic | Dipole Moment | Polarity of the molecule |
Cheminformatics and Machine Learning Approaches for Chemical Space Exploration and Optimization
Cheminformatics applies computational methods to solve problems in chemistry, often involving the analysis of large chemical datasets. When combined with machine learning (ML), it becomes a powerful tool for exploring vast chemical spaces and optimizing molecular properties.
For this compound, these approaches could be used to:
Explore Chemical Space: Generate a virtual library of thousands of related analogues by systematically modifying the dipropyl, urea, or xylyl moieties.
Predict Properties: Train ML models on existing chemical data to predict various properties for this virtual library, such as solubility, toxicity, or potential biological activity, without the need for initial synthesis.
Lead Optimization: Identify which structural modifications to this compound are most likely to enhance a desired property (e.g., binding affinity to a target) while minimizing undesired ones (e.g., toxicity). This data-driven approach accelerates the design of new, improved molecules.
Advanced Analytical and Spectroscopic Characterization Techniques for 1,1 Dipropyl 3 2,4 Xylyl Urea Research
High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of 1,1-Dipropyl-3-(2,4-xylyl)urea. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of the elemental formula of the parent ion. The monoisotopic mass of this compound (C₁₅H₂₄N₂O) is 248.18886 Da. HRMS analysis would confirm this mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. Predicted m/z values for various adducts that can be observed are crucial for interpreting the spectra. core.ac.uk
Table 1: Predicted HRMS Adducts for this compound
| Adduct Formula | Adduct Type | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Protonated | 249.19614 |
| [M+Na]⁺ | Sodiated | 271.17808 |
| [M+NH₄]⁺ | Ammoniated | 266.22268 |
| [M+K]⁺ | Potassiated | 287.15202 |
Beyond structural confirmation of the parent compound, HRMS is vital for identifying potential metabolites or degradation products. The metabolic fate of phenylurea herbicides often involves common pathways such as N-dealkylation and hydroxylation. researchgate.netresearchgate.net For this compound, this would involve the sequential loss of the n-propyl groups and potential oxidation of the alkyl chains or the aromatic ring. These biotransformations can be traced by identifying the corresponding mass shifts in metabolites.
Table 2: Potential Metabolites of this compound and Their Mass Differences
| Metabolic Transformation | Potential Metabolite Name | Molecular Formula | Mass Change |
|---|---|---|---|
| N-Depropylation | 1-Propyl-3-(2,4-xylyl)urea | C₁₂H₁₈N₂O | -42.047 Da |
| Di-N-Depropylation | 3-(2,4-Xylyl)urea | C₉H₁₂N₂O | -84.094 Da |
| Side-chain Hydroxylation | 1-(Hydroxypropyl)-1-propyl-3-(2,4-xylyl)urea | C₁₅H₂₄N₂O₂ | +15.995 Da |
| Aromatic Hydroxylation | 1,1-Dipropyl-3-(hydroxy-2,4-xylyl)urea | C₁₅H₂₄N₂O₂ | +15.995 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR for Complete Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides detailed information about the molecular framework, connectivity, and the chemical environment of each atom.
While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure.
¹H NMR would show distinct signals for the propyl groups (a triplet for the terminal CH₃, a multiplet for the central CH₂, and a triplet for the CH₂ attached to the nitrogen), the aromatic protons on the xylyl ring, the two methyl groups on the ring, and the N-H proton.
¹³C NMR provides information on each unique carbon atom, including the carbonyl carbon of the urea (B33335) group, the carbons of the two propyl chains, and the eight distinct carbons of the 2,4-xylyl moiety.
2D NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the propyl chains and the aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This data allows for the unambiguous assignment of all signals and confirms the precise isomeric structure.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Propyl | -CH₂CH₂CH₃ | ~0.9 (triplet) | ~11 |
| Propyl | -CH₂CH₂ CH₃ | ~1.6 (sextet) | ~21 |
| Propyl | N-CH₂ CH₂CH₃ | ~3.3 (triplet) | ~49 |
| Xylyl | Ar-CH₃ | ~2.2-2.3 (singlets) | ~18-21 |
| Xylyl | Ar-H | ~6.9-7.2 (multiplet) | ~126-135 |
| Xylyl | Ar-C (quaternary) | N/A | ~130-140 |
| Urea | NH | ~6.5-7.5 (broad singlet) | N/A |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography provides unparalleled insight into the three-dimensional structure of a compound in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would confirm the molecular geometry, such as the planarity of the urea backbone and the orientation of the propyl and xylyl substituents.
A critical aspect revealed by crystallography is the nature of intermolecular interactions that dictate the crystal packing. Substituted ureas are known to form robust hydrogen bonds. It is highly expected that the N-H proton of the urea moiety would act as a hydrogen bond donor, while the carbonyl oxygen (C=O) would act as an acceptor. This interaction typically leads to the formation of one-dimensional hydrogen-bonded chains or cyclic dimers in the crystal lattice, significantly influencing the material's physical properties like melting point and solubility.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for structural confirmation and providing a unique "fingerprint" for the compound.
For this compound, key vibrational bands would be used for its identification. The most prominent feature in the IR spectrum of a urea is the strong C=O stretching vibration (Amide I band). The N-H stretching and bending vibrations are also characteristic. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information on the aromatic ring and alkyl chain vibrations.
Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Urea N-H | 3200-3400 | Medium-Strong (IR) |
| C-H Stretch (Aromatic) | Xylyl C-H | 3000-3100 | Medium (IR, Raman) |
| C-H Stretch (Aliphatic) | Propyl C-H | 2850-2980 | Strong (IR, Raman) |
| C=O Stretch (Urea I) | Urea C=O | 1630-1660 | Very Strong (IR) |
| N-H Bend (Urea II) | Urea N-H | 1550-1580 | Strong (IR) |
| C=C Stretch (Aromatic) | Xylyl Ring | 1450-1600 | Medium-Strong (IR, Raman) |
Advanced Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a reaction.
High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing phenylurea compounds. A reversed-phase HPLC method, likely using a C18 column with an acetonitrile (B52724) or methanol (B129727) and water mobile phase, would be developed to assess the purity of this compound. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, typically with UV detection around 210-254 nm. core.ac.uk
Gas Chromatography (GC) can also be used, but due to the thermal instability of many phenylureas, a derivatization step to a more volatile and stable analog is often required.
During the synthesis of this compound, either HPLC or GC can be used for reaction monitoring. Aliquots taken from the reaction mixture over time can be analyzed to track the consumption of starting materials (e.g., 1,1-dipropylamine and 2,4-xylyl isocyanate) and the formation of the urea product, allowing for the optimization of reaction conditions such as temperature and time.
Table 5: Typical HPLC Parameters for Phenylurea Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 210 nm or 254 nm |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis and Degradation Product Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for identifying and quantifying this compound and its degradation products in complex matrices.
In an LC-MS/MS analysis, the HPLC system separates the parent compound from its metabolites or degradation products. researchgate.net Each separated component then enters the mass spectrometer, where it is ionized. In the tandem MS setup (e.g., a triple quadrupole), a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as Selected Reaction Monitoring (SRM), is highly selective and sensitive, allowing for confident identification and quantification even at trace levels. This approach has been successfully used to elucidate the metabolic pathways of related phenylurea herbicides by identifying N-dealkylated and hydroxylated products in biological and environmental samples. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) can similarly be used, often after derivatization, to provide complementary information on volatile analytes and degradation products. core.ac.uk These hyphenated methods are crucial for understanding the environmental fate and metabolic profile of the compound.
Environmental Degradation and Transformation Pathways of Substituted Ureas
Photochemical Degradation Mechanisms of Urea (B33335) Derivatives in Aquatic and Atmospheric Systems
Photochemical degradation, or photolysis, is a key abiotic process that breaks down chemical compounds through the energy of sunlight. nih.gov For substituted ureas in aquatic and atmospheric environments, this can occur through direct absorption of light or via indirect, photosensitized reactions.
Direct photolysis occurs when a chemical molecule itself absorbs photons of a specific wavelength, leading to its excitation and subsequent decomposition. nih.gov The urea linkage in many phenylurea herbicides is generally resistant to direct photolysis by sunlight, as these compounds exhibit low molar absorption coefficients at wavelengths greater than 290 nm, which is the threshold for solar radiation reaching the Earth's surface. nih.govresearchgate.netoup.com Consequently, direct photolysis is often a slow degradation route for this class of compounds under typical environmental conditions. nih.govresearchgate.net
Indirect or photosensitized photolysis is frequently the more significant pathway for the aquatic degradation of substituted ureas. oup.com This process involves other substances present in the water, known as photosensitizers, which absorb sunlight and produce highly reactive chemical species. Key photosensitizers in natural waters include nitrate (B79036) (NO₃⁻), nitrite (B80452) (NO₂⁻), and dissolved organic matter (DOM), such as humic substances. researchgate.netdntb.gov.ua The photolysis of these sensitizers generates reactive oxygen species, most notably hydroxyl radicals (•OH), which are powerful oxidants capable of rapidly degrading a wide range of organic pollutants, including urea derivatives. nih.govresearchgate.net The rate of this degradation is influenced by the concentration of the sensitizers and the composition of the water matrix. researchgate.net For instance, the presence of nitrate has been shown to efficiently induce the photodegradation of phenylureas under natural sunlight. researchgate.net
The photochemical degradation of substituted ureas results in a variety of transformation products. The specific products formed depend on the reaction conditions and the structure of the parent compound. Common transformation pathways initiated by photolysis include N-dealkylation, hydroxylation of the aromatic ring, and cleavage of the urea bridge. researchgate.netusv.ro
For example, studies on the phenylurea herbicide isoproturon (B30282) show that photodecomposition can occur through demethylation. oup.com The photolysis of chlorotoluron (B1668836) in aqueous solutions was found to yield 3-(3-hydroxy-4-methyl-phenyl)-1,1-dimethylurea as the main photoproduct. oup.com In the case of the thiourea (B124793) insecticide diafenthiuron, sunlight photolysis efficiently produces the corresponding carbodiimide, which is the biologically active agent. nih.govresearchgate.net The degradation mechanism for many phenylurea herbicides is initiated by the attack of hydroxyl radicals on the N-terminal group, leading to sequential N-dealkylations followed by hydrolysis to an aniline (B41778) derivative. usv.ro These aniline derivatives can undergo further oxidation, leading to ring opening and the formation of smaller organic molecules. usv.ro
| Parent Compound | Transformation Pathway | Identified Photoproduct(s) | Reference |
|---|---|---|---|
| Chlorotoluron | Hydroxylation | 3-(3-hydroxy-4-methyl-phenyl)-1,1 dimethylurea | oup.com |
| Monuron | N-demethylation, Cleavage | Fenuron, p-chlorophenyl isocyanate, dimethyl amine | annualreviews.org |
| Isoproturon | N-demethylation | N-(4-isopropylphenyl)-N′-methylurea (MDIPU) | oup.com |
| Linuron (B1675549) | N-dealkylation, Hydrolysis | 3,4-dichloroaniline (B118046) | researchgate.net |
| Forchlorfenuron | Cleavage, Hydroxylation, Glycosylation | 4-amino-2-chloropyridine, phenylurea, 2-hydroxy-FCF, FCF-2-O-β-D-glucoside | plos.org |
Direct Photolysis and Photosensitized Reactions
Biotransformation and Microbial Degradation Processes in Environmental Matrices
Biodegradation by microorganisms is a primary route for the dissipation of substituted urea herbicides in soil and water. oup.com Bacteria and fungi possess diverse enzymatic systems capable of breaking down these complex molecules.
A wide range of soil microorganisms, including bacteria and fungi, are capable of degrading phenylurea herbicides. oup.com The degradation often involves the cooperative action of different microbial species within a consortium, where the metabolites produced by one organism are further broken down by another. oup.comfrontiersin.org
Bacterial strains from genera such as Arthrobacter, Sphingomonas, Variovorax, and Bacillus have been identified as effective degraders of phenylureas. oup.comfrontiersin.orgacs.orgnih.gov For instance, Arthrobacter globiformis can hydrolyze the urea side chain of several phenylurea herbicides directly to their corresponding aniline derivatives. oup.com Sphingomonas sp. strains are known to mineralize isoproturon through successive N-demethylations. oup.com
Fungi, such as those from the genera Mortierella, Phoma, Mucor, and Aspergillus, also play a significant role in the initial transformation of these herbicides. researchgate.netacs.orgcambridge.org Fungal degradation can sometimes produce metabolites that are more readily metabolized by soil bacteria, suggesting a synergistic relationship between fungal and bacterial communities in the complete mineralization of these compounds. oup.com
| Microorganism Type | Genus/Species | Degraded Compound(s) | Reference |
|---|---|---|---|
| Bacteria | Arthrobacter globiformis | Diuron (B1670789), Linuron, Isoproturon | oup.comfrontiersin.org |
| Bacteria | Sphingomonas sp. | Isoproturon | oup.com |
| Bacteria | Variovorax sp. | Linuron, Diuron | nih.gov |
| Bacteria | Bacillus sphaericus | N-methoxy-N-methyl phenylureas | frontiersin.org |
| Fungi | Mortierella sp. | Chlorotoluron, Diuron, Isoproturon, Linuron | researchgate.netacs.org |
| Fungi | Aspergillus niger | Diuron, Monuron, Fluometuron (B1672900), Norea | cambridge.org |
| Fungi | Cunninghamella elegans | Diuron degradation products | oup.com |
The metabolic pathways for the biodegradation of different phenylurea herbicides share significant similarities. oup.com The most common pathway involves two main types of enzymatic reactions: N-dealkylation and hydrolysis.
N-Dealkylation: For N,N-dimethyl-substituted ureas like diuron or isoproturon, the degradation is typically initiated by the stepwise removal of the alkyl (methyl) groups from the terminal nitrogen atom. This process is catalyzed by monooxygenase enzymes and results in monomethylated and subsequently demethylated urea derivatives. oup.com For example, isoproturon is transformed into N-(4-isopropylphenyl)-N′-methylurea (MDIPU) and then to N-(4-isopropylphenyl)urea (DDIPU). oup.com
Hydrolysis: Following dealkylation, or sometimes as an initial step, the urea bond is cleaved by a hydrolase enzyme (often a phenylurea hydrolase). oup.comfrontiersin.org This hydrolysis step releases the corresponding substituted aniline (e.g., 4-isopropylaniline (B126951) from isoproturon) and completes the breakdown of the urea structure. oup.com These aniline metabolites may then be further degraded and eventually mineralized to carbon dioxide and biomass. oup.com
An alternative pathway observed in some bacteria, like Arthrobacter globiformis D47, involves the direct hydrolysis of the parent herbicide to the aniline derivative without prior dealkylation. oup.com Fungal pathways can also include hydroxylation of alkyl side chains, as seen with the hydroxylation of the isopropyl group of isoproturon by Mortierella sp. acs.org
Microbial Communities and Their Role in Urea Decomposition
Hydrolytic Stability and pH-Dependent Transformation Kinetics of Urea Bonds
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of the urea bond to abiotic hydrolysis is a key factor in the environmental persistence of substituted ureas.
Generally, the urea linkage in phenylurea herbicides is considered to be chemically stable, and abiotic hydrolysis is a slow process under typical environmental pH conditions (pH 5-9). acs.org For example, the substituted urea triclocarban (B27905) is reported to be stable to hydrolysis, with an estimated half-life of 1.2 years in pure water.
However, the rate of transformation, both abiotic and biotic, can be significantly influenced by pH. While direct chemical hydrolysis is slow, the efficiency of other degradation mechanisms, such as photocatalysis and enzymatic hydrolysis, is often pH-dependent. The rate of photocatalytic degradation of some herbicides has been shown to be favored at pH values where the compounds are in their ionic form. researchgate.net
The enzymatic hydrolysis of urea, catalyzed by the urease enzyme, is highly pH-dependent, typically exhibiting a bell-shaped activity profile with an optimal pH around 7. fkit.hrresearchgate.net The rate decreases significantly in more acidic or alkaline conditions. fkit.hrresearchgate.net Similarly, the conformational stability of proteins involved in degradation can be affected by pH, which in turn influences the rate of biotransformation. nih.gov Some novel synthetic poly(aryl urea) materials have been designed to have pH-independent hydrolysis kinetics, but this is not characteristic of common urea herbicides. nih.gov
| Process | Compound Class/Example | Observed pH Dependence | Reference |
|---|---|---|---|
| Abiotic Hydrolysis | Triclocarban (Substituted Urea) | Generally stable, slow hydrolysis under neutral pH. | |
| Photocatalytic Degradation | Phenylurea Herbicides | Process is highly dependent on medium pH; generally favored when herbicides are in ionic form. | researchgate.net |
| Enzymatic Hydrolysis | Urea (by Urease) | Optimal activity at neutral pH (e.g., pH 7); activity decreases at lower or higher pH. | fkit.hrresearchgate.net |
| Protein Denaturation (influencing biotransformation) | Barnase (Model Protein) | Conformational stability is pH-dependent, with maximum stability between pH 5 and 6. | nih.gov |
Sorption and Desorption Mechanisms in Soil and Sediment Environments
The behavior and ultimate fate of substituted urea herbicides in the environment are significantly governed by their interaction with soil and sediment particles. Sorption, the process of a chemical binding to a solid surface, and its reverse, desorption, control the concentration of the compound in the soil solution, which in turn affects its mobility, bioavailability for microbial degradation, and potential for leaching into groundwater.
The primary mechanisms for the sorption of phenylurea herbicides involve interactions with soil organic matter and clay minerals. These interactions can include hydrophobic partitioning, hydrogen bonding, and van der Waals forces. For many phenylurea herbicides, sorption is positively correlated with the organic matter content of the soil. ucanr.edu The distribution and mobility of these pesticides in soils are largely ruled by sorption processes, which are seldom investigated in tropical soils, leaving specific interactions widely unknown. researchgate.net
Desorption is a critical process influencing the transport of phenylurea herbicides in sediments. huji.ac.il Studies on related compounds like isoproturon have shown that desorption can be a slow and sometimes incomplete process, a phenomenon known as hysteresis. This suggests that a fraction of the herbicide can become tightly bound to soil particles, making it less available for transport or degradation over time. researchgate.net The desorption hysteresis of isoproturon is notable, with indices ranging from 0.657 to 0.872, indicating that the sorption may be irreversible. researchgate.net
The sorption and desorption potentials of three common phenylurea herbicides (PUHs) follow the order: linuron > diuron > isoproturon. researchgate.net These compounds exhibit moderate to strong sorption affinities to natural sediments. researchgate.net
Interactive Table: Sorption and Desorption Parameters for Selected Phenylurea Herbicides
| Compound | logKoc | Hysteresis Index (HI) | Sorption Affinity |
| Isoproturon | 2.32 | 0.657 - 0.872 | Moderate |
| Diuron | 2.85 | - | Strong |
| Linuron | 3.02 | - | Strong |
| Data sourced from studies on various sediments. |
Koc is the organic carbon-normalized sorption coefficient. A higher logKoc value indicates stronger sorption to organic matter. The Hysteresis Index (HI) quantifies the degree of irreversible sorption.
Soil organic matter (SOM) is a key factor controlling the sorption, degradation, and persistence of pesticides in soils. mdpi.com For phenylurea herbicides, there is a strong positive correlation between the soil organic matter content and the extent of sorption. ucanr.eduwur.nl The lipophilicity of the herbicide, often indicated by its octanol-water partition coefficient (Kow), plays a significant role; more lipophilic herbicides exhibit greater sorption to the hydrophobic surfaces of soil organic matter. scielo.br The addition of organic amendments to soil generally increases the sorption of herbicides. mdpi.commdpi.com
The chemical composition of the organic matter is also important. For instance, the aromatic carbon content of humic acids has been positively correlated with the sorption coefficients (Koc) of herbicides. scielo.br For the herbicide linuron, a higher retention affinity was observed in soils rich in humic acids. scielo.br
While organic matter is often the dominant sorbent, the mineral fraction of the soil, particularly clay minerals, also contributes to the sorption of phenylurea herbicides. ucanr.edu For some substituted ureas, sorption has been correlated with clay content. ucanr.edu The relative importance of organic matter versus mineral surfaces depends on the specific properties of the herbicide and the soil composition. In soils with low organic matter, the contribution of clay minerals to sorption becomes more significant.
Research on the herbicide fluometuron and its metabolites demonstrated a strong relationship between organic carbon and sorption. usda.gov Interestingly, the metabolites showed a greater percentage of sorption compared to the parent compound, which was attributed to the presence of nonsubstituted amino groups facilitating sorption to organic carbon. usda.gov
Volatilization Potential and Atmospheric Transport Mechanisms of Urea Derivatives
Volatilization is the process by which a substance transitions from a solid or liquid phase to a gaseous phase and enters the atmosphere. For pesticides, this is a significant pathway for their dissipation from treated fields and subsequent atmospheric transport. nih.gov The tendency of a pesticide to volatilize is influenced by its physicochemical properties, particularly its vapor pressure and Henry's Law constant, as well as environmental conditions such as temperature, wind speed, and soil moisture. mdpi.com
Herbicides with higher vapor pressures are more prone to volatilization. mdpi.com The volatilization of herbicides from plant surfaces can be significantly faster than from the soil surface. mdpi.com Once in the atmosphere, pesticides can exist in gaseous form or adsorbed to particulate matter. nih.gov This allows for their transport over long distances, leading to their deposition in areas far from the original application site. nih.gov
The disappearance of pesticides from the atmosphere is primarily due to chemical reactions, such as photolysis, and deposition back to the Earth's surface through wet (rain, snow) and dry (particulate settling) deposition. The persistence of a pesticide in the atmosphere, and thus its potential for long-range transport, depends on its resistance to these degradation and deposition processes. nih.gov
Studies have shown that currently used pesticides, including some substituted ureas, are present in the atmosphere across Europe, with some being prone to long-range atmospheric transport. nih.gov For example, the herbicide MCPA has been detected in the air in Canada, with concentrations ranging from 1.9 ng/m³. mdpi.com
Interactive Table: Factors Influencing Volatilization and Atmospheric Transport
| Factor | Influence on Volatilization | Influence on Atmospheric Transport |
| Pesticide Properties | ||
| High Vapor Pressure | Increases | Increases potential for entry into atmosphere |
| High Henry's Law Constant | Increases | - |
| Photostability | - | Increases persistence and transport distance |
| Environmental Conditions | ||
| High Temperature | Increases | - |
| High Wind Speed | Increases | Increases dispersal |
| Soil Moisture | Can increase or decrease depending on the compound and conditions | - |
| Rainfall | Generally decreases volatilization by washing into soil | Key mechanism for wet deposition |
Applications of 1,1 Dipropyl 3 2,4 Xylyl Urea and Urea Analogues in Advanced Research Probes and Materials Science
Utilization in the Development of Chemical Probes for Biochemical Research
Urea (B33335) derivatives are increasingly recognized for their utility as chemical probes in biochemical research, largely due to their unique hydrogen bonding capabilities and structural properties. While specific research on 1,1-Dipropyl-3-(2,4-xylyl)urea as a biochemical probe is not extensively documented, the broader class of N-aryl urea derivatives has been evaluated for such purposes. nih.gov These compounds can be designed to interact with biological targets, such as enzymes, by mimicking natural substrates or by binding to allosteric sites.
For instance, libraries of N-aryl urea derivatives have been synthesized and tested for their inhibitory effects on various enzymes, including mycobacterial hydrolases. nih.gov The design of these probes often involves modifying the aryl and alkyl substituents to optimize binding affinity and selectivity for the target protein. The interaction is typically driven by hydrogen bonds formed between the urea's N-H groups and acceptor sites on the protein, as well as hydrophobic interactions involving the aryl and alkyl groups. The 2,4-xylyl group in this compound, for example, provides a specific steric and electronic profile that can be exploited in designing targeted probes. Some N-aryl ureas have shown promise as inhibitors of urease, an enzyme crucial for the survival of certain pathogenic bacteria. nih.gov
The development of these probes often involves screening focused libraries of compounds against specific biological targets. The data gathered from these screens help in establishing structure-activity relationships, guiding the synthesis of more potent and selective probes.
Integration into Supramolecular Architectures and Host-Guest Systems
The directional hydrogen-bonding capabilities of the urea group make it an excellent building block for creating complex supramolecular structures. researchgate.net this compound and its analogues are integral to the field of host-guest chemistry, particularly in anion recognition and the engineering of crystalline materials.
The urea moiety is a powerful motif for anion recognition due to its two polarized N-H groups, which can act as hydrogen-bond donors. rsc.org These N-H fragments can chelate spherical anions or form two parallel hydrogen bonds with the oxygen atoms of oxoanions like carboxylates. rsc.orgacs.org This has led to the development of a wide variety of synthetic receptors for anions, which are crucial in biological, chemical, and environmental processes. acs.orgresearchgate.net
Urea-based receptors are attractive because they function under neutral conditions, primarily through hydrogen-bonding interactions. acs.orgresearchgate.net The design of these receptors can be tuned by altering the substituents on the urea nitrogen atoms. For example, attaching chromophores can allow for the naked-eye detection of specific anions like fluoride (B91410) or acetate (B1210297). acs.orgresearchgate.net The structure of the receptor, whether it is a flexible or rigid linker connecting urea units, also dictates the binding mode and selectivity. acs.orgresearchgate.net Dipodal receptors with rigid m-xylyl linkers can form a cleft to bind a single anion, while those with p-xylyl linkers can bind anions in both 1:1 and 1:2 ratios. acs.orgresearchgate.net
| Receptor Type | Key Structural Feature | Typical Anion Interaction | Binding Mode |
|---|---|---|---|
| Simple Aryl Urea | Single urea group with aryl substituent | Hydrogen bonding via N-H donors | 1:1 or 1:2 complex |
| Dipodal (m-xylyl linker) | Two urea groups connected by a rigid m-xylyl spacer | Forms a binding cleft for a single anion | 1:1 complex |
| Dipodal (p-xylyl linker) | Two urea groups connected by a rigid p-xylyl spacer | Binds anions at different sites | 1:1 and 1:2 complexes |
| Tripodal | Three urea groups on a central scaffold | Creates a pre-organized cavity for an anion | Predominantly 1:1 complex |
The predictable hydrogen-bonding patterns of N,N'-disubstituted ureas make them versatile and reliable building blocks for crystal engineering. rsc.org The primary interaction is the self-complementary N-H···O=C hydrogen bond, which leads to the formation of robust one-dimensional tapes or ribbons. These tapes can then assemble into more complex two-dimensional layers or three-dimensional networks through weaker interactions.
In the solid state, N,N'-disubstituted ureas typically form a characteristic α-network, which is a planar, tape-like motif stabilized by bifurcated hydrogen bonds. nih.gov The specific packing and resulting crystal architecture can be influenced by the steric and electronic properties of the substituents. For instance, bulky groups can direct the formation of specific motifs. The ability to control the self-assembly of urea derivatives is crucial for designing new materials with targeted structures and properties, such as porous frameworks for inclusion of guest molecules. wikipedia.org The chirality of substituents can also be transferred to the supramolecular structure, leading to the formation of chiral nanotubes.
Anion Binding and Recognition by Urea-Based Receptors
Role in Polymer Chemistry and Advanced Materials Research
Urea derivatives, including structures analogous to this compound, are significant in polymer chemistry. They can act as precursors for various polymers and as additives to modify the properties of materials like membranes.
Urea derivatives are fundamental precursors in the synthesis of polyureas, a class of polymers with a wide range of applications in coatings, adhesives, and biomedical materials. acs.org The synthesis of polyureas can be achieved through various methods, including the reaction of diamines with diisocyanates. acs.org More sustainable methods are also being developed, such as the catalytic dehydrogenative coupling of diamines and methanol (B129727). acs.org
Furthermore, the introduction of hindered urea bonds into polymer networks can create dynamic covalent chemistries. researchgate.net Bulky alkyl groups on the nitrogen atoms can weaken the C-N bond, making it reversible. researchgate.net This allows for the creation of reprocessable and self-healing polymer networks, as the hindered urea bonds can break and reform under certain conditions. researchgate.net This dynamic nature is valuable for developing sustainable and advanced materials.
Urea and its derivatives can be used to modify membrane properties for various separation technologies. acs.orgacs.org The ability of urea to form crystalline inclusion complexes, or clathrates, allows for the separation of linear molecules from branched ones. wikipedia.orgwikipedia.org In this process, urea crystallizes in a hexagonal structure with channels that can include guest molecules like n-paraffins. wikipedia.org This is used to lower the pour point of petroleum products. wikipedia.org
Precursors for Polymeric Structures and Networks
Mechanistic Studies of Agrochemical Action and Environmental Behavior of Urea-Based Compounds (excluding direct pesticidal properties or usage)
The environmental fate and behavior of urea-based compounds, a significant class of agrochemicals, are dictated by a complex interplay of chemical, physical, and biological processes. While specific data on this compound is limited in publicly available research, extensive studies on analogous phenylurea compounds provide critical insights into their mechanistic action within the environment. These studies focus on understanding how these molecules interact with soil and water, their persistence, and their transformation pathways, which are crucial for assessing their environmental footprint.
The behavior of urea-based compounds in the environment is primarily governed by sorption to soil particles and degradation through biotic and abiotic pathways. alsglobal.eu These processes determine the compound's mobility, bioavailability, and potential for leaching into groundwater or transport to surface waters. nih.govd-nb.info
Sorption Processes in Soil
The distribution of phenylurea herbicides between the soil and water phases is a key process controlling their environmental mobility and bioavailability. nih.govd-nb.info This partitioning is quantified by sorption coefficients, which are influenced by the properties of both the chemical and the soil. nih.gov
Research on various phenylurea herbicides demonstrates that soil organic matter is a primary factor governing their sorption. nih.govd-nb.infousda.gov The hydrophobic nature of many phenylurea compounds leads to their partitioning into the organic carbon fraction of the soil. researchgate.net Studies on tropical soils have established high correlations between sorption parameters and soil properties such as organic carbon content, cation exchange capacity, pH, and the content of amorphous iron and manganese oxides. nih.govd-nb.info For instance, in one study, the sorption of five different phenylurea herbicides was shown to fit well with the Freundlich isotherm model, indicating a heterogeneous sorption surface. nih.govd-nb.info
The relationship between the octanol-water partition coefficient (log Kow), a measure of a chemical's hydrophobicity, and soil sorption is well-documented. nih.gov Generally, as the log Kow of the phenylurea compound increases, its affinity for soil organic matter also increases. d-nb.info This is evident in the comparative sorption of different phenylurea herbicides, where compounds with higher hydrophobicity exhibit stronger binding to soil. researchgate.net
| Compound | Freundlich Coefficient (Kf) [ (µg1-n Ln) / kg ] | Linear Distribution Coefficient (Kd) [L/kg] | Key Influencing Soil Property | Reference |
|---|---|---|---|---|
| Monuron | Data not uniformly reported | Variable | Organic Carbon, Clay Content | nih.gov |
| Diuron (B1670789) | Variable | Variable | Organic Carbon | d-nb.inforesearchgate.net |
| Linuron (B1675549) | Variable | Variable | Organic Carbon | d-nb.inforesearchgate.net |
| Chlorotoluron (B1668836) | Data not uniformly reported | Variable | Organic Carbon, pH | nih.gov |
| Isoproturon (B30282) | Data not uniformly reported | Variable | Organic Carbon, Molecular Mass | nih.gov |
Degradation Pathways
The persistence of urea-based compounds in the environment is limited by their degradation, which can occur through biological (biotic) and chemical (abiotic) processes. alsglobal.eu
Biotic Degradation: Microbial activity is the principal driver of degradation for most urea compounds in soil and water. epa.govresearchgate.net The initial and most critical step in the breakdown of urea itself is hydrolysis, catalyzed by the enzyme urease, which is widespread in soil microorganisms. researchgate.netwikipedia.org This reaction produces ammonia (B1221849) and carbamic acid, with the latter spontaneously decomposing to ammonia and carbon dioxide. wikipedia.org For more complex substituted ureas, like the phenylureas, microbial metabolism involves a series of reactions. Common pathways include:
N-demethylation/dealkylation: The removal of methyl or other alkyl groups from the nitrogen atoms of the urea moiety. For example, diuron is degraded to 1-(3,4-dichlorophenyl)-3-methylurea (B119341) (DCPMU) and subsequently to 1-(3,4-dichlorophenyl) urea (DCPU). alsglobal.eu
Hydrolysis of the urea bridge: Cleavage of the bond connecting the phenyl ring to the urea group, often mediated by enzymes like aryl acyl amidases. nih.govresearcher.life This can lead to the formation of aniline (B41778) derivatives, such as 3,4-dichloroaniline (B118046) from diuron.
Ring hydroxylation and opening: Further degradation of the aromatic ring can occur, although this is generally a slower process. researcher.life
Abiotic Degradation: While typically slower than biotic processes, abiotic degradation can contribute to the transformation of urea compounds. epa.gov This can include hydrolysis, which is the chemical breakdown by reaction with water, and photolysis (degradation by sunlight), particularly in surface waters. alsglobal.euepa.gov The rate of abiotic hydrolysis for urea is generally very slow compared to enzyme-catalyzed hydrolysis. epa.gov For some compounds, abiotic processes can be significant under specific environmental conditions, such as acidic pH. researcher.life
| Parent Compound | Primary Degradation Pathway | Major Metabolite(s) | Reference |
|---|---|---|---|
| Urea | Urease-catalyzed hydrolysis | Ammonia, Carbon Dioxide | researchgate.netwikipedia.org |
| Diuron | N-demethylation, Urea bridge cleavage | DCPMU, DCPU, 3,4-dichloroaniline | alsglobal.euresearcher.life |
| Fluometuron (B1672900) | N-demethylation, Hydrolysis | Desmethyl fluometuron (DMF), Trifluoromethyl phenyl urea (TFMPU) | usda.gov |
| Chlorotoluron | N-demethylation | Chlorotoluron-desmethyl | alsglobal.eu |
| Isoproturon | N-demethylation | Isoproturon-desmethyl, Isoproturon-monodesmethyl | alsglobal.eu |
| Linuron | N-demethoxylation, N-demethylation | Metabolites formed via cleavage | nih.gov |
The long-term application of urea-based herbicides can lead to shifts in the structure and metabolic potential of soil microbial communities. nih.gov Studies have shown that soils with a history of treatment may exhibit faster degradation rates for certain compounds due to the enrichment of microorganisms capable of metabolizing them. nih.gov This adaptation highlights the dynamic interaction between these chemical compounds and the soil microbiome.
Future Perspectives and Emerging Research Avenues for 1,1 Dipropyl 3 2,4 Xylyl Urea Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of substituted ureas often involves hazardous reagents like phosgene (B1210022) or isocyanates, prompting a shift towards greener alternatives. Future research on 1,1-Dipropyl-3-(2,4-xylyl)urea will likely prioritize the development of sustainable synthetic routes that are both efficient and environmentally benign.
Recent advancements in green chemistry offer several promising directions. "On-water" synthesis, which utilizes water as the reaction medium, has emerged as a sustainable method for preparing unsymmetrical ureas. acs.org This approach simplifies product isolation through filtration and avoids the use of volatile organic compounds. acs.org Another eco-friendly strategy involves the direct use of carbon dioxide (CO2) as a C1 building block, reacting it with amines under solvent-free conditions, potentially catalyzed by functionalized ionic liquids. rsc.org Such methods reduce reliance on fossil fuels and contribute to carbon capture and utilization efforts. rsc.org
Furthermore, catalyst-free methods for the synthesis of N-substituted ureas in water are being developed, offering high yields and purity without the need for silica (B1680970) gel purification. rsc.org These approaches are often scalable and demonstrate high atom economy. acs.org Other innovative methods include the use of L-Proline as a green catalyst for synthesizing unsymmetrical N,N'-disubstituted ureas under mild conditions. benthamdirect.com The application of these sustainable methodologies to the synthesis of this compound could significantly reduce the environmental footprint of its production. A comparative overview of traditional versus sustainable approaches is presented in Table 1.
Table 1: Comparison of Synthetic Methodologies for Substituted Ureas
| Feature | Traditional Methods (e.g., Phosgene-based) | Emerging Sustainable Methods |
|---|---|---|
| Reagents | Often toxic and hazardous (e.g., phosgene, isocyanates) | Benign reagents (e.g., CO2, water, non-toxic catalysts) rsc.orgrsc.org |
| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions acs.orgrsc.org |
| Byproducts | Can produce significant waste | Minimal byproducts, often with high atom economy acs.org |
| Safety | High safety concerns | Improved safety profiles rsc.org |
| Sustainability | Low | High, with potential for carbon capture and utilization rsc.org |
Advanced Approaches to Modulating Structure-Activity Relationships through Rational Design
The biological activity of urea (B33335) derivatives is intimately linked to their molecular structure. Rational design, often guided by an understanding of structure-activity relationships (SAR), is a powerful tool for developing new compounds with specific functionalities. For this compound, exploring its potential as a bioactive molecule will necessitate a systematic investigation of its SAR.
Studies on other urea-based compounds have demonstrated the effectiveness of this approach. For instance, the rational design of urea-based inhibitors has been successfully applied to targets like HIV protease, glutamate (B1630785) carboxypeptidase II (GCPII), and protein tyrosine phosphatase 1B (PTP1B). nih.govnih.govrsc.org In these studies, modifications to the substituents on the urea scaffold led to significant improvements in potency and selectivity. nih.govnih.gov
For this compound, key structural features that could be systematically modified include the dipropyl groups on one nitrogen and the 2,4-xylyl ring on the other. Altering the length and branching of the alkyl chains or changing the substitution pattern on the aromatic ring could profoundly impact the compound's steric and electronic properties, and consequently its biological activity. The urea moiety itself is a critical hydrogen bond donor and acceptor, and its interaction with biological targets is often a key determinant of activity. mdpi.com X-ray crystallography of urea derivatives complexed with their target proteins has provided invaluable insights into these interactions, guiding further design efforts. nih.gov A hypothetical SAR study for this compound could involve the synthesis and evaluation of a library of analogs, as outlined in Table 2.
Table 2: Hypothetical Analogs for SAR Studies of this compound
| Analog | R1 (on N1) | R2 (on N3) | Rationale for Modification |
|---|---|---|---|
| Parent Compound | Dipropyl | 2,4-Xylyl | Baseline for activity comparison |
| Analog 1 | Diethyl | 2,4-Xylyl | Investigate effect of shorter alkyl chains |
| Analog 2 | Dibutyl | 2,4-Xylyl | Investigate effect of longer alkyl chains |
| Analog 3 | Dipropyl | Phenyl | Assess the importance of the xylyl methyl groups |
| Analog 4 | Dipropyl | 3,5-Xylyl | Examine the influence of substituent position on the aryl ring |
| Analog 5 | N-propyl, N-H | 2,4-Xylyl | Determine the role of the second propyl group |
Integration of Artificial Intelligence and Machine Learning in Urea Compound Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. mednexus.org These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, significantly accelerating the design-build-test-learn cycle. joaiar.org For a relatively unexplored compound like this compound, AI and ML could be instrumental in predicting its potential applications and guiding its development.
Furthermore, AI can be applied to catalyst design for the synthesis of ureas. rsc.org By analyzing the complex relationships between catalyst structure, reaction conditions, and performance, ML models can predict optimal catalysts for specific transformations, leading to more efficient and sustainable synthetic processes. researchgate.net The use of generative models in AI also allows for the de novo design of novel molecules with desired properties, opening up new avenues for the discovery of innovative urea-based compounds. acs.org
Exploration of Unconventional Reactivity and Transformation Pathways
Moving beyond established synthetic routes, the exploration of unconventional reactivity and novel transformation pathways for this compound could unveil new chemical space and applications. Research in this area might focus on activating the typically stable C-N bonds of the urea moiety or utilizing the compound as a building block in more complex molecular architectures.
Recent literature describes various novel reactions involving ureas. For example, the Hofmann rearrangement of primary amides can generate isocyanate intermediates in situ, which then react to form N-substituted ureas in a one-pot process. organic-chemistry.org While this is a synthetic method, understanding the reactivity of the isocyanate intermediate could lead to other transformations. The development of novel catalysts could also enable previously inaccessible reactions.
Future research could investigate the potential of this compound to participate in reactions such as C-H activation, cross-coupling reactions, or as a ligand in organometallic chemistry. The N,N-dipropyl substitution provides a unique steric and electronic environment that could lead to unexpected reactivity compared to less substituted ureas.
Expanding Mechanistic Understanding of Environmental Interactions and Fate Processes
As with any chemical compound, understanding the environmental fate and potential ecological impact of this compound is crucial. Phenylurea herbicides, which share a structural resemblance to the title compound, have been the subject of extensive environmental research. tandfonline.com These studies provide a valuable framework for investigating the environmental interactions of this compound.
The primary processes governing the environmental fate of phenylureas are biodegradation and photodegradation. tandfonline.com Microbial degradation is a key pathway for the breakdown of these compounds in soil, with various bacterial and fungal strains capable of metabolizing them. oup.comnih.gov The degradation often proceeds through N-demethylation and hydrolysis of the urea linkage. The persistence of these compounds in the environment is influenced by factors such as soil type, pH, and microbial activity. frontiersin.org
Photodegradation can also contribute to the transformation of phenylureas, particularly in aquatic environments and on soil surfaces. tandfonline.comresearchgate.net Studies have shown that the presence of photosensitizers can enhance the rate of photodegradation. icmab.escapes.gov.br Future research on this compound should aim to elucidate its biodegradation pathways, identify the microorganisms involved, and characterize the resulting metabolites. Similarly, its susceptibility to photodegradation under various environmental conditions should be assessed. This knowledge is essential for a comprehensive risk assessment and for ensuring the sustainable application of this and related compounds.
Table 3: Key Environmental Processes for Substituted Ureas
| Process | Description | Influencing Factors | Potential Research Focus for this compound |
|---|---|---|---|
| Biodegradation | Breakdown by microorganisms (bacteria, fungi). oup.com | Soil type, pH, temperature, microbial population. frontiersin.org | Isolation of degrading microbes, elucidation of metabolic pathways. |
| Photodegradation | Breakdown by light. researchgate.net | Wavelength of light, presence of photosensitizers. icmab.es | Determination of photolytic half-life, identification of photoproducts. |
| Hydrolysis | Chemical breakdown by water. | pH, temperature. tandfonline.com | Assessment of hydrolytic stability across a range of pH values. |
| Sorption | Binding to soil particles. | Soil organic matter content, clay content. nih.gov | Measurement of soil sorption coefficients (Koc). |
Q & A
Q. What are the optimal synthetic routes for 1,1-Dipropyl-3-(2,4-xylyl)urea, and how can reaction conditions be tailored to improve yield?
The synthesis of urea derivatives often involves carbamate or isocyanate intermediates. A microwave-assisted method (e.g., 93% yield for a related urea compound) can enhance reaction efficiency by reducing time and side reactions . Key steps include:
- Reagent selection : Use dipropylamine and a suitable carbamate precursor in acetonitrile.
- Purification : Post-reaction washing with 1 M NaOH and brine removes acidic impurities, followed by drying (Na₂SO₄) and solvent evaporation under reduced pressure.
- Monitoring : Thin-layer chromatography (TLC) in 20% EtOAc/hexane (Rf ~0.38) ensures reaction progress .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Chromatography : TLC for purity assessment and HPLC for quantitative analysis.
- Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns on the xylyl and propyl groups. PubChem-derived InChI keys (e.g., for similar ureas) provide reference data for spectral matching .
- Mass spectrometry : High-resolution MS validates molecular weight (expected ~276–360 g/mol based on analogs) .
Q. How should researchers address stability and storage challenges for this compound?
- Storage : Keep in sealed containers at 2–8°C to prevent moisture absorption or decomposition, as recommended for structurally related ureas .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the xylyl moiety .
Advanced Research Questions
Q. What methodologies are employed to evaluate the biological activity of this compound in medicinal chemistry?
- In vitro assays : Screen for kinase inhibition or receptor antagonism using fluorescence polarization or ELISA. For example, urea derivatives with triazole or thiophene moieties show activity in cancer models .
- Dose-response studies : Use IC₅₀/EC₅₀ calculations to quantify potency.
- Metabolic stability : Assess hepatic microsome incubation to predict pharmacokinetics .
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Docking studies : Tools like PyMOL or AutoDock model interactions with biological targets (e.g., enzymes or receptors). For example, cyclopropyl or thiophene groups in related ureas improve binding via hydrophobic interactions .
- QSAR analysis : Correlate substituent electronic properties (Hammett constants) with activity data to predict optimal modifications .
Q. What experimental strategies resolve contradictions in synthetic yield or biological activity data?
- Reproducibility checks : Standardize reaction conditions (solvent purity, temperature control) to minimize variability .
- Counter-screening : Validate biological activity against multiple cell lines or isoforms to confirm specificity .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities affecting reactivity or stability .
Methodological Considerations Table
| Aspect | Basic Approach | Advanced Strategy |
|---|---|---|
| Synthesis | Microwave-assisted coupling in MeCN | Flow chemistry for scalable production |
| Purification | Liquid-liquid extraction, silica gel chromatography | Preparative HPLC with C18 columns for high-purity isolates |
| Biological Testing | Cell viability assays (MTT) | CRISPR-edited cell lines to study target-specific effects |
| Data Analysis | TLC/Rf comparison | Machine learning for predictive modeling of structure-activity relationships |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
